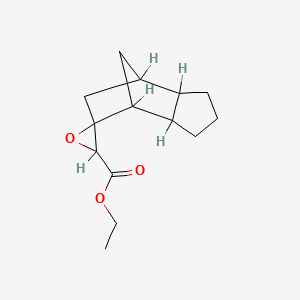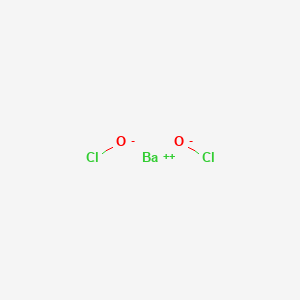
Hypochlorous acid, barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion.
Aplicaciones Científicas De Investigación
Disinfection and Sterilization
Hypochlorous acid is a well-known disinfectant, used extensively for over 100 years due to its broad antimicrobial activity and rapid bactericidal action. It is effective against most microbes, including viruses and bacteria, although its efficacy can be reduced by certain factors like heavy metals, organic material, and pH levels. Its applications in healthcare include water hyperchlorination, surface cleaning, laundry disinfection, medical waste decontamination, and dental therapy. Despite the emergence of other disinfectants, hypochlorous acid continues to be widely used in hospitals (Rutala & Weber, 1997).
Environmental and Water Treatment
Hypochlorous acid plays a crucial role in water treatment and disinfection. It's used for hyperchlorination of potable water to prevent Legionella colonization and for chlorination of water distribution systems in hemodialysis centers. Additionally, it finds applications in direct surface water treatment processes like reverse osmosis, where it's used for scaling control and treatment of surface water, particularly in environments with high barium sulfate scaling risk (Bonne, Hofman, & Hoek, 2000).
Industrial Applications
In the industry, barium salts, including barium sulfate, are used in various applications, including the manufacture of glass and as a rodenticide in the form of barium carbonate. These applications, however, pose risks of barium poisoning if not managed properly (Johnson & VanTassell, 1991). Furthermore, hypochlorous acid finds use in industrial contexts for the treatment of salt baths containing cyanide and barium salts, utilizing sodium hypochlorite for oxidation processes (Zabban, 1988).
Analytical and Biochemical Research
Hypochlorous acid is studied for its reaction mechanisms, particularly its interactions with various compounds. Research includes exploring its reaction with iron(II) complexes and its role as a strong oxidant in neutrophils, contributing to tissue damage in inflammatory conditions (Folkes, Candeias, & Wardman, 1995). Additionally, hypochlorous acid's interaction with tyrosyl residues in peptides has been studied, providing insights into its role in inflammation (Domigan, Charlton, Duncan, Winterbourn, & Kettle, 1995).
Detection and Monitoring
There's ongoing research in developing chromogenic and fluorogenic chemosensors for hypochlorous acid, crucial for monitoring its levels in both environmental and biological contexts. These developments are significant for understanding HOCl’s biological and industrial importance (Yue, Huo, Yin, Escobedo, & Strongin, 2016).
Propiedades
Número CAS |
13477-10-6 |
|---|---|
Nombre del producto |
Hypochlorous acid, barium salt |
Fórmula molecular |
BaCl2O2 |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
barium(2+);dihypochlorite |
InChI |
InChI=1S/Ba.2ClO/c;2*1-2/q+2;2*-1 |
Clave InChI |
HPEWZLCIOKVLBZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Ba+2] |
SMILES canónico |
[O-]Cl.[O-]Cl.[Ba+2] |
Otros números CAS |
13477-10-6 |
Descripción física |
Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion. |
Pictogramas |
Oxidizer; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



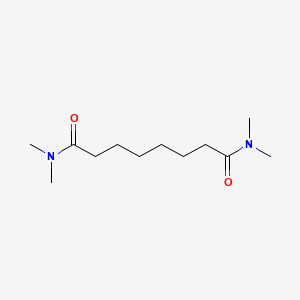
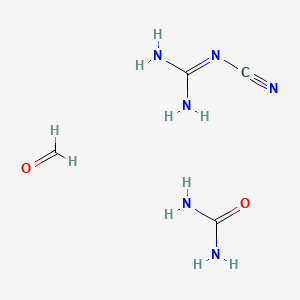
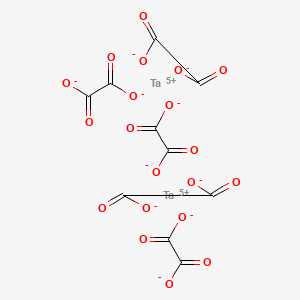
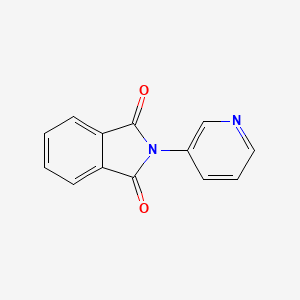
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)
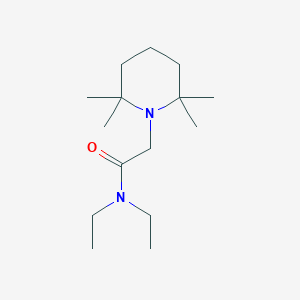
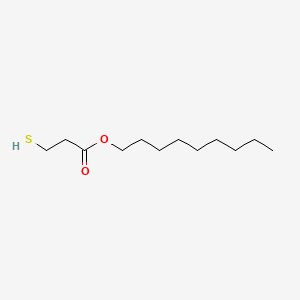
![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)
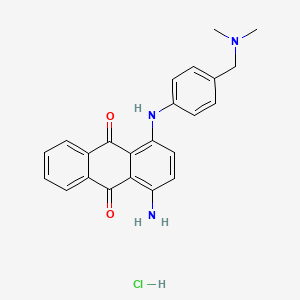
![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)
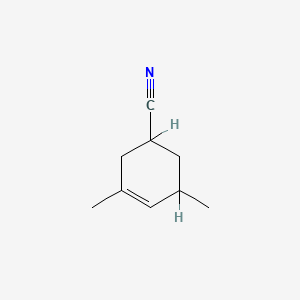
![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)
